

Trimethylphenylammonium hydroxide molecular weight and formula

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Compound of Interest		
Compound Name:	Trimethylphenylammonium hydroxide	
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In-Depth Technical Guide: Trimethylphenylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimethylphenylammonium Hydroxide**, a versatile quaternary ammonium salt. The document details its fundamental physicochemical properties, outlines key experimental applications with detailed protocols, and illustrates associated workflows and mechanisms through diagrams.

Core Physicochemical Data

Quantitative data for **Trimethylphenylammonium Hydroxide** is summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	153.22 g/mol	[1][2][3]
Chemical Formula	C ₉ H ₁₅ NO	[1][2][4]
Alternative Formula	C ₉ H ₁₄ N·HO	[5][6]
CAS Number	1899-02-1	[1][3][5]



Experimental Protocols

Trimethylphenylammonium hydroxide is a prominent reagent in analytical chemistry and organic synthesis, primarily utilized as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) and as a phase-transfer catalyst.

Protocol 1: Derivatization of Fatty Acids for GC-MS Analysis

This protocol describes the methylation of fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and thermally stable, making them suitable for GC-MS analysis.

Materials:

- Trimethylphenylammonium hydroxide (TMAH) solution (e.g., 0.2 M in methanol)
- Sample containing fatty acids (e.g., lipid extract)
- Anhydrous solvent (e.g., methanol, toluene)
- Internal standard (e.g., a fatty acid not present in the sample)
- GC vials with caps
- · Vortex mixer
- Heating block or oven

Procedure:

- Sample Preparation: Accurately weigh or measure the sample containing fatty acids into a
 GC vial. If the sample is solid, dissolve it in a minimal amount of a suitable anhydrous
 solvent.
- Internal Standard Addition: Add a known amount of the internal standard to the sample. This
 will be used for quantification.



- Reagent Addition: Add an excess of the Trimethylphenylammonium hydroxide solution to the vial. The exact volume will depend on the concentration of the fatty acids in the sample, but a 10-fold molar excess is a common starting point.
- Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. The methylation reaction often occurs rapidly at room temperature. For less reactive fatty acids or to ensure complete derivatization, the vial can be heated (e.g., at 60-80°C) for a short period (e.g., 10-15 minutes). The reaction can also be performed via on-column methylation where the derivatization occurs in the hot GC injection port.
- Analysis: After the reaction is complete and the vial has cooled to room temperature, the sample is ready for injection into the GC-MS system.
- GC-MS Parameters: The GC-MS parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the separation and detection of the resulting FAMEs.

Protocol 2: Phase-Transfer Catalyzed Alkylation

This protocol provides a general procedure for an alkylation reaction using **Trimethylphenylammonium hydroxide** as a phase-transfer catalyst. This method is particularly useful for reactions between a water-soluble nucleophile and an organic-soluble electrophile.

Materials:

- Trimethylphenylammonium hydroxide (as the phase-transfer catalyst)
- Nucleophile (e.g., a phenol or an active methylene compound)
- Electrophile (e.g., an alkyl halide)
- Aqueous base solution (e.g., 50% NaOH)
- Organic solvent (e.g., toluene, dichloromethane)
- Reaction vessel with a magnetic stirrer



Separatory funnel

Procedure:

- Reaction Setup: In the reaction vessel, dissolve the nucleophile and the electrophile in the organic solvent.
- Aqueous Phase Addition: Add the aqueous base solution to the reaction mixture.
- Catalyst Addition: Add a catalytic amount of Trimethylphenylammonium hydroxide to the biphasic mixture (typically 1-10 mol% relative to the nucleophile).
- Reaction: Stir the mixture vigorously at the desired temperature (which can range from room temperature to reflux, depending on the reactivity of the substrates). The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the transfer of the nucleophile by the catalyst. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
- Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate.
 Transfer the mixture to a separatory funnel and separate the organic layer.
- Purification: Wash the organic layer with water and/or brine to remove any remaining base and catalyst. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography, distillation, or recrystallization.

Mandatory Visualizations

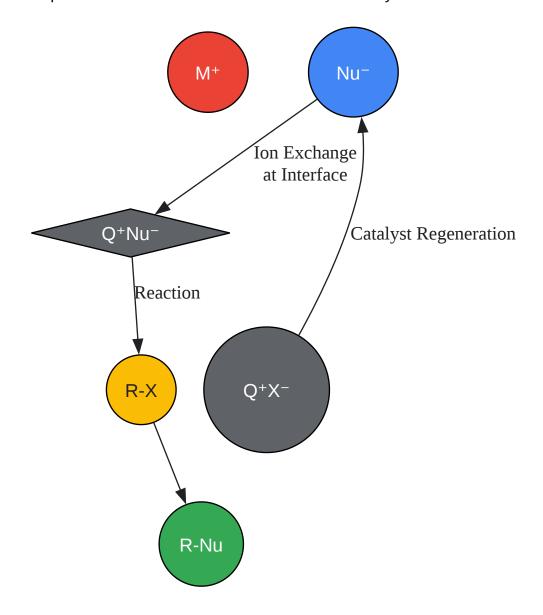
The following diagrams illustrate the experimental workflow for GC-MS derivatization and the mechanism of phase-transfer catalysis.





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Figure 1. Experimental workflow for the derivatization of fatty acids for GC-MS analysis.



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